Thal-sns-032

Vue d'ensemble

Description

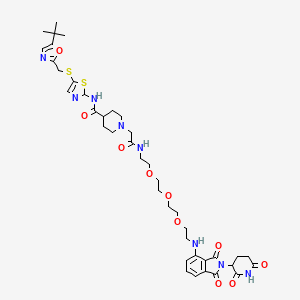

THAL-SNS-032 est une chimère ciblant la protéolyse (PROTAC) qui induit sélectivement la dégradation de la kinase dépendante des cyclines 9 (CDK9). Il est composé de l’inhibiteur de la kinase dépendante des cyclines SNS-032 lié à une entité de liaison à la céréblon . Ce composé est particulièrement important dans le domaine de la recherche sur le cancer en raison de sa capacité à cibler et à dégrader des protéines spécifiques impliquées dans la régulation du cycle cellulaire et la transcription .

Méthodes De Préparation

THAL-SNS-032 est synthétisé en liant l’inhibiteur de la kinase dépendante des cyclines SNS-032 à un dérivé de la thalidomide qui se lie à la ligase E3 de l’ubiquitine céréblon . La voie de synthèse implique plusieurs étapes, notamment la préparation du ligand SNS-032, du dérivé de la thalidomide et du lien . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et le méthanol . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

THAL-SNS-032 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution peuvent se produire à diverses positions sur la molécule, conduisant à la formation de dérivés différents.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

THAL-SNS-032 has several scientific research applications:

Mécanisme D'action

THAL-SNS-032 exerce ses effets en induisant sélectivement la dégradation de la kinase dépendante des cyclines 9. Le composé recrute la ligase E3 de l’ubiquitine céréblon vers la kinase dépendante des cyclines 9, ce qui conduit à son ubiquitination et à sa dégradation ultérieure par le protéasome . Cette dégradation perturbe la fonction de la kinase dépendante des cyclines 9, qui est impliquée dans la régulation transcriptionnelle et la progression du cycle cellulaire . Les cibles moléculaires et les voies impliquées comprennent le système ubiquitine-protéasome et la machinerie transcriptionnelle régulée par la kinase dépendante des cyclines 9 .

Comparaison Avec Des Composés Similaires

THAL-SNS-032 est unique en raison de sa dégradation sélective de la kinase dépendante des cyclines 9 par rapport aux autres inhibiteurs de la kinase dépendante des cyclines. Des composés similaires comprennent :

Flavopiridol : Un autre inhibiteur de la kinase dépendante des cyclines ayant une activité contre plusieurs kinases dépendantes des cyclines.

L’unicité de this compound réside dans sa capacité à dégrader sélectivement la kinase dépendante des cyclines 9, ce qui fournit une approche plus ciblée pour perturber sa fonction .

Activité Biologique

THAL-SNS-032 is a novel compound developed as a selective degrader of cyclin-dependent kinase 9 (CDK9), which plays a critical role in transcriptional regulation. This compound is a conjugate of the multi-targeting kinase inhibitor SNS-032 and thalidomide, designed to exploit the cereblon (CRBN) E3 ligase pathway for targeted protein degradation. The biological activity of this compound has garnered attention due to its potential therapeutic applications in various malignancies, particularly in hematological cancers.

Selective Degradation of CDK9

This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimera), which facilitates the targeted degradation of specific proteins. The compound exhibits potent and selective degradation of CDK9 with an effective concentration (EC50) of approximately 4 nM , significantly outperforming other cyclin-dependent kinases (CDKs) such as CDK2, CDK1, and CDK7, which have EC50 values of 62 nM , 171 nM , and 398 nM , respectively . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacodynamics

The degradation kinetics of this compound were evaluated in MOLT4 cells, revealing that treatment with concentrations as low as 250 nM resulted in complete CDK9 degradation. Notably, this effect was observed to persist for at least 24 hours , indicating a prolonged pharmacodynamic action compared to traditional inhibitors . In contrast, other CDKs showed little to no change in protein levels under similar conditions, underscoring the specificity of this compound for CDK9 .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various leukemia cell lines. For example, it has been shown to induce apoptosis in sensitive cell lines such as BT474 and T47D, with significant increases in markers of apoptosis following treatment. Western blot analyses indicated that this compound treatment resulted in decreased levels of anti-apoptotic proteins like Mcl-1 and XIAP, further supporting its mechanism as an apoptosis inducer .

Case Studies

Case Study 1: Efficacy in Pancreatic Ductal Adenocarcinoma (PDAC)

A study investigated the combination of this compound with an EZH2 inhibitor in PDAC models. The results highlighted that this compound significantly enhanced antitumor effects when used alongside other therapeutic agents, suggesting its potential role in combination therapies for aggressive cancers .

Case Study 2: Resistance Mechanisms

Research involving trastuzumab-resistant BT474-derived cell lines revealed that these cells exhibited heightened sensitivity to this compound compared to their parental counterparts. This suggests that this compound may overcome certain resistance mechanisms commonly encountered in cancer therapies .

In Vivo Studies

In vivo experiments have shown that this compound can induce tumor regression in xenograft models; however, toxicity remains a concern. Notably, gastrointestinal disorders were observed at therapeutic doses, indicating that careful dose management will be essential for clinical applications .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Target | CDK9 |

| EC50 for CDK9 | 4 nM |

| EC50 for CDK2 | 62 nM |

| EC50 for CDK1 | 171 nM |

| EC50 for CDK7 | 398 nM |

| Complete Degradation Concentration | 250 nM |

| Duration of Effect | ≥24 hours |

Propriétés

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZOYLPNAIDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.